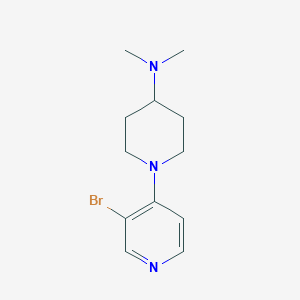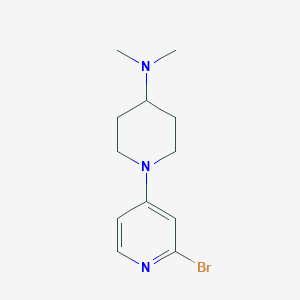![molecular formula C16H19N3O3S B1411743 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentansäure CAS No. 2108519-47-5](/img/structure/B1411743.png)
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentansäure
Übersicht
Beschreibung
The compound “5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid” is a derivative of benzisothiazole . It is structurally similar to ziprasidone, an antipsychotic drug .
Synthesis Analysis
The synthesis of benzisothiazole derivatives involves several steps. The major routes include 1) N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, 2) oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, 3) oxidation on the benzisothiazole moiety (other than sulfur), and 4) hydration of the C⋕N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety .Molecular Structure Analysis
The molecular structure of this compound includes a benzisothiazole ring attached to a piperazine ring via an ethyl side chain . The compound also contains a carboxylic acid group, which is indicated by the “-5-oxopentanoic acid” part of its name .Chemical Reactions Analysis
The compound undergoes extensive metabolism, with only a small amount of the parent compound being excreted unchanged . The major metabolic pathways involve N-dealkylation, oxidation at the sulfur atom, oxidation on the benzisothiazole moiety, and hydration of the C⋕N bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.41 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Psychopharmakologie
Ziprasidon: , die Stammverbindung von “5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentansäure”, wird in der Psychopharmakologie hauptsächlich als Antipsychotikum eingesetzt. Es wirkt durch Modulation von Neurotransmitter-Signalwegen im Gehirn, einschließlich Dopamin- und Serotonin-Rezeptoren . Diese Modulation trägt zur Behandlung von psychotischen Symptomen wie Halluzinationen, Wahnvorstellungen und Denkstörungen bei.
Neuroleptische Behandlung
Die Verbindung wurde auf ihre neuroleptischen Eigenschaften untersucht, die sie für die Behandlung neuroleptischer Erkrankungen nützlich machen. Sie ist aufgrund ihrer Stabilität und Wirksamkeit in Formulierungen, die zur Behandlung solcher Erkrankungen verwendet werden, besonders vorteilhaft .
Drogenstoffwechsel und Pharmakokinetik
Es wurden Untersuchungen zum Metabolismus und zur Ausscheidung von Ziprasidon an Tiermodellen durchgeführt. Diese Studien sind entscheidend für das Verständnis, wie das Medikament vom Körper verarbeitet wird und welche Stoffwechselwege beteiligt sind. Die Ergebnisse tragen zur sicheren und effektiven Anwendung des Medikaments in klinischen Umgebungen bei .
Interaktion mit Serotonin-Rezeptoren
Die Interaktion der Verbindung mit Serotonin-Rezeptoren ist von besonderem Interesse. Sie hat Auswirkungen auf die Behandlung von Erkrankungen über die Schizophrenie hinaus, möglicherweise einschließlich Depressionen und Angststörungen. Die Rolle der Serotonin-Rezeptor-Interaktion ist ein bedeutendes Forschungsgebiet bei der Entwicklung atypischer Antipsychotika .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(6-3-7-15(21)22)18-8-10-19(11-9-18)16-12-4-1-2-5-13(12)23-17-16/h1-2,4-5H,3,6-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBYRTTWXFWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















